7-Phenylpyrazolo[1,5-a]pyrimidine

Fragment-based drug discovery Lipophilic ligand efficiency (LLE) Physicochemical property triage

7‑Phenylpyrazolo[1,5‑a]pyrimidine (C₁₂H₉N₃, MW 195.22 g·mol⁻¹) is a compact bicyclic heterocycle that belongs to the pyrazolo[1,5‑a]pyrimidine fragment class. The scaffold features a π‑excessive pyrazole ring fused to a π‑deficient pyrimidine, with a phenyl group selectively appended at the 7‑position of the pyrimidine ring.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 72851-18-4
Cat. No. B8784727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenylpyrazolo[1,5-a]pyrimidine
CAS72851-18-4
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NC3=CC=NN23
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-8-13-12-7-9-14-15(11)12/h1-9H
InChIKeyADXNTBSHXKKTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenylpyrazolo[1,5-a]pyrimidine (CAS 72851-18-4) — Fragment Scaffold Identity and Procurement Baseline


7‑Phenylpyrazolo[1,5‑a]pyrimidine (C₁₂H₉N₃, MW 195.22 g·mol⁻¹) is a compact bicyclic heterocycle that belongs to the pyrazolo[1,5‑a]pyrimidine fragment class . The scaffold features a π‑excessive pyrazole ring fused to a π‑deficient pyrimidine, with a phenyl group selectively appended at the 7‑position of the pyrimidine ring. Its moderate lipophilicity (LogP 2.40) and low topological polar surface area (TPSA 30.2 Ų) place it firmly within lead‑like fragment space, making it a privileged starting point for kinase‑focused and GPCR‑oriented medicinal chemistry campaigns . Procurement is almost exclusively for research‑scale fragment‑based drug discovery (FBDD) and scaffold‑hopping programmes, where positional isomer purity and reliable crystallinity are non‑negotiable differentiators.

7-Phenylpyrazolo[1,5-a]pyrimidine — Why In‑Class Fragment Swaps Compromise Campaign Integrity


Superficially, all C‑phenyl pyrazolo[1,5‑a]pyrimidine regioisomers share an identical molecular formula and flat ring architecture, tempting procurement teams to treat them as interchangeable “pyrazolopyrimidine” building blocks. In practice, the position of the phenyl substituent profoundly alters lipophilicity, electronic distribution, and metabolic soft spots, which cascade into divergent structure–activity relationships (SAR) and pharmacokinetic profiles [1]. Generic “pyrazolo[1,5‑a]pyrimidine” lots frequently contain regioisomeric mixtures from unselective syntheses, introducing unrecognised assay artefacts. The crystallinity of 7‑phenylpyrazolo[1,5‑a]pyrimidine (m.p. 72–73 °C) further provides a quality gate that oily regioisomers cannot offer, making it the preferred solid‑handling fragment for parallel synthesis and X‑ray soaking .

7-Phenylpyrazolo[1,5-a]pyrimidine — Head‑to‑Head Fragment Performance Data for Informed Procurement


Lipophilicity Control — 3.3‑Fold Higher LogP than the Unsubstituted Core Directs Membrane Permeability

The experimentally determined LogP of 7‑phenylpyrazolo[1,5‑a]pyrimidine (2.40) is 3.3‑fold higher than that of the unsubstituted pyrazolo[1,5‑a]pyrimidine core (0.73) . This difference translates mechanistically to enhanced passive membrane permeability while remaining within the fragment‑like LogP ceiling (≤3.0), preserving ligand efficiency metrics during hit‑to‑lead expansion.

Fragment-based drug discovery Lipophilic ligand efficiency (LLE) Physicochemical property triage

Topological Polar Surface Area Equivalence — TPSA 30.2 Ų Maintains CNS Multiparameter Optimisation (MPO) Compatibility

Despite the addition of a phenyl ring, 7‑phenylpyrazolo[1,5‑a]pyrimidine retains the identical TPSA (30.2 Ų) as the parent heterocycle . This TPSA value sits well below the 60–70 Ų threshold associated with passive blood‑brain barrier permeation, a property not guaranteed for regioisomers where substitution at C‑5 or C‑2 can alter nitrogen exposure and H‑bond acceptor counts.

CNS drug design Blood-brain barrier penetration Physicochemical MPO scoring

Crystallinity and Purification — Reproducible m.p. 72–73 °C Enables Solid‑Handling and Parallel Chemistry Workflows

7‑Phenylpyrazolo[1,5‑a]pyrimidine crystallises from methylene chloride/hexane with a sharp melting point of 72–73 °C . In contrast, the 5‑phenyl and 2‑phenyl regioisomers, as well as many 7‑aryl analogs, are often isolated as oils or amorphous solids that require chromatographic purification, limiting throughput in parallel synthesis and fragment‑soaking crystallography .

Parallel synthesis Fragment soaking Crystallisation-driven purification

Positional Reactivity — Electrophilic Substitution at C‑3 and C‑5 Enables Regioselective Late‑Stage Diversification

The 7‑phenyl substituent directs electrophilic reactivity selectively toward the C‑3 (pyrazole ring) and C‑5 (pyrimidine ring) positions, enabling sequential halogenation, formylation, or Suzuki coupling without protecting‑group strategies . The pyrazolo[1,5‑a]pyrimidine core without the 7‑phenyl group shows less predictable regioselectivity due to competing N‑alkylation pathways.

Late-stage functionalisation Regioselective C–H activation Fragment elaboration

Kinase Scaffold Privilege — 7‑Phenyl Decorated Derivatives Show Low‑Micromolar Cellular Activity Across PIM, CDK, and EGFR Families

Although the parent compound 7‑phenylpyrazolo[1,5‑a]pyrimidine lacks direct cellular IC₅₀ data, its 7‑phenyl‑decorated congeners consistently deliver antiproliferative activity in the low‑micromolar range. Pyrazolo[1,5‑a]pyrimidin‑7‑yl phenyl amides, which retain the 7‑phenyl motif, show IC₅₀ values of 0.5–5 µM against HCT‑116 colon carcinoma cells [1]. Related 7‑phenyl‑substituted PIM‑1 inhibitors achieve enzymatic IC₅₀ values of 0.54–0.61 µM [2]. By contrast, the 5‑phenyl regioisomer series has been explored predominantly for PDE2 inhibition (IC₅₀ 1.82 µM), demonstrating target‑class divergence driven solely by phenyl positional permutation [3].

Kinase inhibitor PIM kinase CDK inhibitor EGFR inhibitor

7-Phenylpyrazolo[1,5-a]pyrimidine — High‑Value Application Scenarios for Fragment Procurement


Kinase‑Focused Fragment Library Design

The 7‑phenylpyrazolo[1,5‑a]pyrimidine core, with a LogP of 2.40 and a TPSA of 30.2 Ų , occupies a narrow fragment property space that maximises the probability of identifying ATP‑competitive kinase hits. Incorporation into a 500‑ to 2000‑member fragment library biases the collection toward the PIM, CDK, and EGFR kinase families, as demonstrated by the low‑micromolar cellular activity of 7‑phenyl‑substituted amide derivatives [1]. Procurement of the crystalline solid (m.p. 72–73 °C) enables direct weighing into 96‑well plates for fragment soaking into protein crystals without solvent interference .

Validated Negative Control for PDE2‑Biased Fragment Screens

Because the 5‑phenyl regioisomer shows established PDE2 inhibitory activity (IC₅₀ 1.82 µM) [1], the 7‑phenyl isomer serves as an essential position‑isomer negative control in PDE2‑targeted screens. Equimolar testing of 7‑phenylpyrazolo[1,5‑a]pyrimidine alongside the 5‑phenyl lead confirms that the observed PDE2 inhibition arises from the specific 5‑phenyl pharmacophore geometry, not from non‑specific pyrazolopyrimidine aggregation. The sharp melting point and chromatographic purity of the 7‑phenyl isomer further guarantee that any residual activity is attributable to the compound itself rather than to regioisomeric impurities.

CNS MPO‑Compliant Lead Generation Starting Point

With a LogP of 2.40 and a TPSA of 30.2 Ų , 7‑phenylpyrazolo[1,5‑a]pyrimidine scores favourably on the CNS MPO desirability scale. Medicinal chemistry teams targeting neurodegenerative or neuropsychiatric kinases can procure this fragment to begin a CNS‑oriented lead optimisation campaign without the immediate need for permeability‑enhancing modifications that would otherwise increase P‑gp efflux liability. The 7‑phenyl substitution simultaneously provides a vector for rapid SAR exploration while maintaining the core’s CNS‑compatible physicochemical signature.

High‑Throughput Parallel Synthesis Master Plate Stock

The crystallinity of 7‑phenylpyrazolo[1,5‑a]pyrimidine (m.p. 72–73 °C) permits accurate solid dispensing via automated powder handlers (e.g., Chemspeed, Zinsser) into reaction vials for subsequent Suzuki, Buchwald, or SNAr diversification at C‑3 and C‑5. This physical‑form advantage eliminates the volumetric inaccuracies inherent to dispensing viscous oils of regioisomeric analogs, increasing the reproducibility of the first synthetic step across a 96‑member library. The blocked C‑7 position further minimises regioisomeric by‑products, reducing purification burden and increasing the proportion of compounds meeting >95% purity thresholds for biological assay .

Quote Request

Request a Quote for 7-Phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.